Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-

Catalog No.
S13306501
CAS No.
136817-58-8
M.F
C23H28N6O2
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-py...

CAS Number

136817-58-8

Product Name

Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-

IUPAC Name

N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]acetamide

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H28N6O2/c1-15(2)25-20-5-4-8-24-22(20)28-9-11-29(12-10-28)23(31)21-14-17-13-18(26-16(3)30)6-7-19(17)27-21/h4-8,13-15,25,27H,9-12H2,1-3H3,(H,26,30)

InChI Key

NKKXMDRURXYWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C

Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- is a complex organic compound characterized by its intricate structure, which incorporates multiple functional groups. This compound is recognized for its potential applications in medicinal chemistry and biological research. Its molecular formula is C22H28N4OC_{22}H_{28}N_{4}O, and it has a CAS number of 136817-58-8. The presence of an indole moiety, piperazine ring, and pyridine substituent contributes to its unique chemical properties and biological activities.

, including:

  • Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Commonly performed with lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The efficiency of these reactions depends on specific conditions. For example, oxidation may require acidic or basic environments, while reduction typically occurs under anhydrous conditions to minimize side reactions. The major products formed from these reactions vary based on the reagents and conditions applied.

Research indicates that Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, making it a candidate for further exploration in therapeutic applications. The exact mechanisms of action involve interactions with specific molecular targets, which may modulate various biological pathways.

Synthetic Routes

The synthesis of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- involves several steps, typically starting from substituted aryl or heteroaromatic amines reacting with alkyl cyanoacetates under controlled conditions.

Industrial Production

In industrial settings, scalable production methods may include continuous flow synthesis or automated reactors to ensure consistent quality and higher yields. These methods facilitate the large-scale application of the compound in various industries.

Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- finds applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic effects against various diseases.
  • Medicine: Ongoing research aims to uncover its efficacy as a drug candidate.
  • Industry: Utilized in developing new materials and as a catalyst in

The interaction studies of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- focus on its binding affinities to specific receptors or enzymes. These studies are crucial for elucidating its biological mechanisms and identifying potential therapeutic targets.

Several compounds share structural similarities with Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-. Notable examples include:

Compound NameCAS NumberStructural Features
N-(2-Aminoethyl)acetamide112101-74-3Simple amine structure
CyanoacetamidesVariousKnown for reactivity in heterocyclic synthesis
4-Amino-N-(4-methylphenyl)acetamide6996-43-6Contains an aromatic amine
2-Pyridinamine derivativesVariousIncorporates pyridine with varying substituents

Uniqueness

What distinguishes Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- is its unique combination of functional groups, which imparts distinct chemical and biological properties. This complexity makes it particularly valuable for research and industrial applications compared to simpler compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

420.22737416 g/mol

Monoisotopic Mass

420.22737416 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types